U89232
Overview
Description
U 89232 is a chemical compound known for its role as an opener of the cardioselective ATP-sensitive potassium (KATP) channel . It is a derivative of cromakalim, another well-known KATP channel opener . U 89232 has been studied for its potential cardioprotective effects, particularly in the context of myocardial ischemia .
Preparation Methods
U 89232 is synthesized as a cyanoguanidine analog of cromakalim . The synthetic route involves the reaction of appropriate starting materials under specific conditions to yield the desired product. Detailed synthetic routes and industrial production methods are proprietary and not widely disclosed in public literature .
Chemical Reactions Analysis
U 89232 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are typical for compounds with functional groups that can be oxidized or reduced.
Substitution Reactions: U 89232 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: The specific reagents and conditions used in these reactions depend on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
U 89232 has several scientific research applications, including:
Cardioprotection: U 89232 has been shown to reduce infarct size in models of myocardial ischemia, making it a potential candidate for cardioprotective therapies.
Vascular Studies: It has been studied for its effects on vascular smooth muscle and cardiac tissue, demonstrating relaxation effects in isolated vascular segments.
Electrophysiology: U 89232 affects cardiac electrophysiology by shortening the duration of the cardiac action potential.
Pharmacological Research: It is used in research to understand the mechanisms of KATP channel openers and their potential therapeutic applications.
Mechanism of Action
U 89232 exerts its effects by opening the ATP-sensitive potassium (KATP) channels in cardiac and vascular tissues . This action leads to hyperpolarization of the cell membrane, which can protect cardiac cells during ischemic events by reducing calcium influx and preserving cellular energy . The molecular targets of U 89232 include the KATP channels, and its cardioprotective effects are mediated through these channels .
Comparison with Similar Compounds
U 89232 is similar to other KATP channel openers such as cromakalim and pinacidil . it has unique properties that distinguish it from these compounds:
Cromakalim: U 89232 is a cyanoguanidine analog of cromakalim and shares similar cardioprotective effects.
Pinacidil: Both U 89232 and pinacidil are KATP channel openers, but U 89232 is less potent in vascular smooth muscle compared to cromakalim.
Glyburide: Glyburide is a KATP channel blocker that can antagonize the effects of U 89232, highlighting the specificity of U 89232 for KATP channels.
Properties
IUPAC Name |
1-cyano-2-[(3R,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-(2-methylbutan-2-yl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-6-18(2,3)24-17(22-11-21)23-15-13-9-12(10-20)7-8-14(13)26-19(4,5)16(15)25/h7-9,15-16,25H,6H2,1-5H3,(H2,22,23,24)/t15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYZVGFXSLYSCF-JKSUJKDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=NC1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)NC(=N[C@@H]1[C@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158461 | |
Record name | U 89232 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134017-78-0 | |
Record name | U 89232 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134017780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | U 89232 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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